molecular formula C15H20ClN3O2 B247974 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide

1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide

Cat. No. B247974
M. Wt: 309.79 g/mol
InChI Key: SXPOJNVYVPTDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves the inhibition of PARP, which is an enzyme that is involved in the DNA repair process. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage. However, excessive activation of PARP can lead to depletion of the cellular energy stores and ultimately cell death. 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide inhibits the activity of PARP by binding to its catalytic domain, thereby preventing the formation of poly(ADP-ribose) chains and reducing the cellular energy depletion.
Biochemical and Physiological Effects
1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects, depending on the specific application. In neuroscience, 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide has been shown to reduce the extent of neuronal damage caused by oxidative stress and neurotoxicity. In cardiovascular diseases, 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide has been found to reduce the size of infarcted areas and improve cardiac function. In cancer research, 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide for lab experiments is its high specificity for PARP inhibition, which allows for precise control of the cellular response to DNA damage. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide is its low solubility in water, which can complicate its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide in other fields, such as autoimmune diseases and infectious diseases. Finally, the development of novel PARP inhibitors that can overcome the limitations of 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide, such as low solubility and off-target effects, is another important direction for future research.

Synthesis Methods

1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the condensation of 2-chloroaniline with acetylacetone, followed by the reaction with piperidine-4-carboxylic acid and subsequent amidation. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular diseases, and cancer. In neuroscience, 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide has been found to exhibit neuroprotective effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in the pathogenesis of neurodegenerative diseases. In cardiovascular diseases, 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide has been shown to reduce the damage caused by ischemia-reperfusion injury, which occurs during heart attacks. In cancer research, 1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.

properties

Product Name

1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H20ClN3O2/c16-12-3-1-2-4-13(12)18-14(20)7-10-19-8-5-11(6-9-19)15(17)21/h1-4,11H,5-10H2,(H2,17,21)(H,18,20)

InChI Key

SXPOJNVYVPTDCG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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